![molecular formula C10H16O2 B2373793 (1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid CAS No. 2287249-34-5](/img/structure/B2373793.png)
(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,7S,8R)-Bicyclo[520]nonane-8-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and specific stereochemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by various functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions and the use of environmentally friendly solvents are also critical considerations in industrial settings.
化学反应分析
Types of Reactions
(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in the design of enzyme inhibitors and other biologically active molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
作用机制
The mechanism by which (1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through steric hindrance or specific binding interactions. The rigid bicyclic structure can influence the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and potentially different reactivity and applications.
Bicyclo[4.1.0]heptene: Known for its unique reaction patterns, including thermal reactions and nucleophilic additions.
Uniqueness
(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid is unique due to its specific stereochemistry and rigid structure, which can impart distinct physical and chemical properties. These characteristics make it valuable in various research and industrial applications, distinguishing it from other bicyclic compounds.
属性
IUPAC Name |
(1S,7S,8R)-bicyclo[5.2.0]nonane-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPNVKCPICYDX-XHNCKOQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(C2CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2C[C@H]([C@H]2CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2373711.png)
![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)

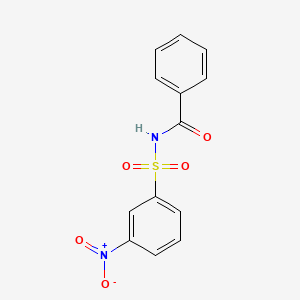
![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)


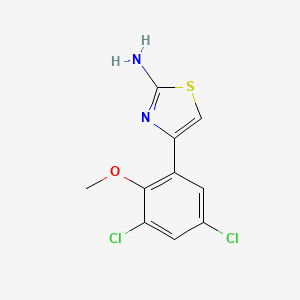

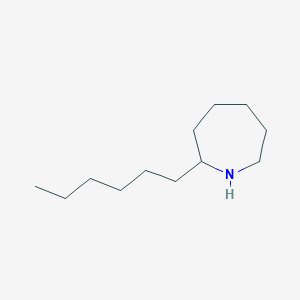
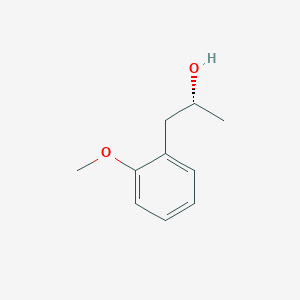
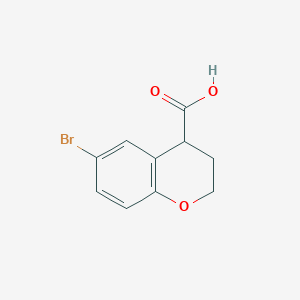
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)
